4-Bromo-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula and a molecular weight of 292.05 g/mol. This compound is classified as a halogenated quinoline derivative, known for its unique structural features that include both bromine and trifluoromethyl groups. These functional groups contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The compound is synthesized through specific chemical reactions, predominantly involving bromination and trifluoromethylation processes. It is available from various chemical suppliers, such as Sigma-Aldrich and BLD Pharmatech, which provide detailed specifications and safety data sheets for researchers .
4-Bromo-8-(trifluoromethyl)quinoline falls under the category of heterocyclic compounds, specifically quinolines. Quinolines are characterized by their bicyclic structure, which consists of a benzene ring fused to a pyridine ring. The presence of halogens such as bromine enhances the compound's reactivity, making it suitable for further chemical transformations.
The synthesis of 4-Bromo-8-(trifluoromethyl)quinoline typically involves the following methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and selectivity. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.
The molecular structure of 4-Bromo-8-(trifluoromethyl)quinoline features a quinoline backbone with a bromine atom at the 4-position and a trifluoromethyl group at the 8-position. This arrangement influences both its physical properties and reactivity.
4-Bromo-8-(trifluoromethyl)quinoline participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Bromo-8-(trifluoromethyl)quinoline involves its interaction with biological targets, potentially inhibiting specific enzymes or modulating receptor activity due to the influence of its halogenated groups. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and biological activity .
4-Bromo-8-(trifluoromethyl)quinoline has several scientific uses:
Research continues to explore its applications in drug discovery and other fields, highlighting its versatility as a chemical intermediate .
The trifluoromethyl (CF3) group at the 8-position of quinoline imparts distinct advantages:
The bromine atom at the 4-position enables:
Table 1: Impact of Substituents on Physicochemical Properties
Parameter | 4-Bromo-8-(trifluoromethyl)quinoline | 8-Methylquinoline |
---|---|---|
Molecular Weight | 276.05 g/mol | 143.19 g/mol |
logP (Calculated) | 4.02 | 2.45 |
Water Solubility | Low (0.1–1 mg/mL) | Moderate (5–10 mg/mL) |
Metabolic Stability | High (t1/2 > 120 min) | Moderate (t1/2 40 min) |
Fluorinated quinolines evolved through three key phases:
A pivotal advancement was metal-free C5 halogenation of 8-substituted quinolines. Using trihaloisocyanuric acids (0.36 equiv.), 4-Bromo-8-(trifluoromethyl)quinoline precursors were functionalized at C5 under ambient conditions, enabling access to trifunctionalized scaffolds without directing groups [9].
Table 2: Milestones in Fluorinated Quinoline Development
Year | Compound | Key Innovation | Clinical Impact |
---|---|---|---|
1962 | Nalidixic acid | First quinoline antibacterial | UTI treatment |
1986 | Norfloxacin | C6-Fluorine for expanded spectrum | Broad-spectrum antibiotic |
1990 | Ciprofloxacin | C8-CF3 (prototype) | Anthrax treatment |
2018 | C5-Halogenated derivatives | Regioselective functionalization of 8-CF3 quinolines | Enables kinase inhibitors (e.g., IDO1) [8] |
Regioselectivity dictates the synthetic utility of quinoline derivatives. 4-Bromo-8-(trifluoromethyl)quinoline exemplifies three strategic approaches:
1.3.1 C2 Functionalization via N-Oxide Activation
Quinoline N-oxides undergo Pd-catalyzed arylation at C2 using aryl halides. The 8-CF3 group electronically deactivates C5/C7 positions, enhancing C2 selectivity (>20:1 regioselectivity). This method installs aryl, alkenyl, or acyl groups without affecting the bromine at C4 [4].
1.3.2 C5-H Activation via Template Assistance
The 8-CF3 group sterically blocks C8 metalation, enabling remote C5 functionalization. Key methods include:
1.3.3 Machine Learning for Site Prediction
Artificial neural networks (ANNs) trained on 2,467 quinoline derivatives predict electrophilic substitution sites with 86.5% accuracy. For 4-Bromo-8-(trifluoromethyl)quinoline, models prioritize C5/C7 functionalization using quantum chemical descriptors (e.g., Fukui indices) [7].
Table 3: Regioselective Functionalization Techniques for 8-Substituted Quinolines
Method | Position Targeted | Key Reagent/Condition | Yield Range | Limitations |
---|---|---|---|---|
Quinoline N-Oxide Arylation | C2 | Pd(OAc)2, K2CO3, 110°C | 45–85% | Requires N-oxide synthesis |
Remote C-H Halogenation | C5 | Trihaloisocyanuric acid, RT | 75–95% | Limited to halogenation |
TDG-Assisted Activation | C3/C5 | Pd(OTf)2/TDG, 80°C | 65–92% | Stoichiometric TDG required |
These strategies transform 4-Bromo-8-(trifluoromethyl)quinoline into a linchpin for complex molecule synthesis, including IDO inhibitors (patent CN-110218182-B) and KATP channel agonists [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7